molecular formula C16H15N3O3S B2650048 N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide CAS No. 851978-54-6

N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide

Cat. No.: B2650048
CAS No.: 851978-54-6
M. Wt: 329.37
InChI Key: LHBSCBCREBVNES-UHFFFAOYSA-N
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Description

N’-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of solvents like dioxane and catalysts to promote the intramolecular C–S bond coupling .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives, including N’-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide, focus on optimizing yield and purity. These methods may involve continuous flow reactors and green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N’-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines .

Scientific Research Applications

N’-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide stands out due to its unique combination of the benzothiazole and phenoxyacetohydrazide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-21-12-8-5-9-13-15(12)17-16(23-13)19-18-14(20)10-22-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBSCBCREBVNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501326185
Record name N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824303
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851978-54-6
Record name N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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